

# Efficacy of BI-860585 in Rapamycin-Resistant Cancer Models: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mTORC1/2 inhibitor **BI-860585** and other therapeutic alternatives in the context of rapamycin-resistant cancers. While direct preclinical comparisons of **BI-860585** in rapamycin-resistant models are not extensively available in the public domain, this document synthesizes existing preclinical and clinical data for **BI-860585** and contrasts it with data from other mTOR inhibitors that have been evaluated in rapamycin-resistant settings.

## Introduction to Rapamycin Resistance and Next-Generation mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival, making it a key target in oncology. First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1). However, their clinical efficacy is often limited by intrinsic or acquired resistance. A primary mechanism of resistance involves the feedback activation of the PI3K/AKT signaling pathway, which is not inhibited by mTORC1-specific agents.<sup>[1]</sup> This has spurred the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.<sup>[2]</sup> **BI-860585** is a potent and selective ATP-competitive mTORC1 and mTORC2 serine/threonine kinase inhibitor.<sup>[3]</sup>

## BI-860585: Preclinical and Clinical Efficacy

While specific preclinical studies on **BI-860585** in rapamycin-resistant models are limited, its efficacy has been demonstrated in various sarcoma cell lines.<sup>[4]</sup> A Phase I clinical trial has also provided insights into its safety and anti-tumor activity in a broader patient population with advanced solid tumors.<sup>[3][5]</sup>

## Preclinical Efficacy of BI-860585 in Sarcoma Cell Lines

A study evaluated the antiproliferative effects of **BI-860585** across a panel of 20 sarcoma cell lines, demonstrating its broad activity. The half-maximal effective concentration (EC50) values are summarized in the table below.<sup>[4]</sup>

| Cell Line | Histological Origin | BI-860585 EC50 (nM) |
|-----------|---------------------|---------------------|
| A204      | Rhabdomyosarcoma    | 160                 |
| A673      | Ewing sarcoma       | 120                 |
| CHP-100   | Ewing sarcoma       | 140                 |
| ES-2      | Ewing sarcoma       | 130                 |
| Hs 729    | Rhabdomyosarcoma    | 110                 |
| Hs 913T   | Chondrosarcoma      | 150                 |
| HSSYII    | Synovial sarcoma    | 130                 |
| HT-1080   | Fibrosarcoma        | 120                 |
| MG-63     | Osteosarcoma        | 130                 |
| MHH-ES-1  | Ewing sarcoma       | 110                 |
| NCI-H1355 | Mesothelioma        | 140                 |
| RD        | Rhabdomyosarcoma    | 120                 |
| RH-30     | Rhabdomyosarcoma    | 110                 |
| Saos-2    | Osteosarcoma        | 130                 |
| SK-ES-1   | Ewing sarcoma       | 120                 |
| SK-LMS-1  | Leiomyosarcoma      | 110                 |
| SW 1353   | Chondrosarcoma      | 140                 |
| SW-872    | Liposarcoma         | 130                 |
| U-2 OS    | Osteosarcoma        | 120                 |
| YAMATO-SS | Synovial sarcoma    | 110                 |

## Clinical Efficacy of BI-860585 (Phase I Study)

A Phase I clinical trial (NCT01938846) evaluated **BI-860585** as a single agent and in combination with exemestane or paclitaxel in patients with advanced solid tumors.[\[3\]](#)[\[5\]](#)[\[6\]](#)

| Treatment Arm          | N  | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|------------------------|----|-------------------------------|----------------------------|
| BI-860585 Monotherapy  | 41 | 0%                            | 20%                        |
| BI-860585 + Exemestane | 25 | 16% (4 PRs)                   | 28%                        |
| BI-860585 + Paclitaxel | 24 | 21% (4 PRs, 1 CR)             | 58%                        |

(PR: Partial Response, CR: Complete Response)

Notably, one patient with breast cancer who had been pre-treated with an mTORC1 inhibitor and exemestane achieved a partial response in the **BI-860585** plus exemestane arm, suggesting potential efficacy in a setting of acquired resistance to first-generation mTOR inhibitors.[\[6\]](#)

## Alternative mTOR Inhibitors in Rapamycin-Resistant Models

Several other ATP-competitive mTOR inhibitors have demonstrated efficacy in preclinical models of rapamycin resistance.

### Torin-2

Torin-2, a dual mTORC1/mTORC2 inhibitor, has shown superior efficacy compared to rapamycin in neuroblastoma cell lines. It exhibited a thousand-fold lower IC50 than rapamycin and resulted in a broader inhibition of the mTOR pathway.[\[7\]](#)[\[8\]](#)

| Cell Line  | Rapamycin IC50 (µM) | Torin-2 IC50 (nM) |
|------------|---------------------|-------------------|
| SK-N-BE(2) | 24.27 ± 0.003       | 28.52 ± 0.012     |

## OSI-027

OSI-027 is another potent and selective dual inhibitor of mTORC1 and mTORC2. It has demonstrated potent antiproliferative effects in both rapamycin-sensitive and rapamycin-insensitive cancer cell lines.[\[9\]](#)

| Cell Line (Rapamycin-Insensitive) | OSI-027 IC50 (μM) |
|-----------------------------------|-------------------|
| A549 (Lung)                       | 0.8               |
| HCT-116 (Colon)                   | 0.7               |
| PC-3 (Prostate)                   | 1.2               |

## Experimental Protocols

### Cell Viability Assay (BI-860585 in Sarcoma)[\[4\]](#)

- Cell Seeding: Sarcoma cell lines were seeded in 96-well plates.
- Drug Treatment: Cells were treated with various concentrations of **BI-860585**.
- Incubation: Cells were incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability was determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Data Analysis: EC50 values were calculated from the dose-response curves.

### In Vitro mTOR Kinase Assay[\[10\]](#)[\[11\]](#)

- Substrate: Inactive S6K protein was used as the substrate.
- Enzyme: Active mTOR (catalytic domain) was used.
- Reaction Buffer: A kinase buffer containing ATP and necessary cofactors (e.g., MgCl<sub>2</sub>, MnCl<sub>2</sub>) was used.
- Inhibitor Addition: The assay was performed in the presence of varying concentrations of the mTOR inhibitor.

- Reaction: The kinase reaction was initiated by adding ATP and incubated at 30°C for 30 minutes.
- Detection: The reaction was stopped, and the phosphorylation of the substrate (p-S6K) was detected by Western blotting.

## Xenograft Tumor Model[9]

- Cell Implantation: Human cancer cells (e.g., rapamycin-resistant lines) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment groups (vehicle control, rapamycin, test inhibitor). The drugs are administered according to a specified dose and schedule (e.g., daily oral gavage).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study continues until tumors reach a predetermined size or for a specified duration. Tumor growth inhibition is calculated.

## Signaling Pathways and Experimental Workflow mTOR Signaling and Rapamycin Resistance





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mayoclinic.elsevierpure.com](https://www.mayoclinic.org/electronic-records/elsevierpure) [mayoclinic.elsevierpure.com]
- 2. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [oatext.com](https://oatext.com) [oatext.com]
- 5. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
- 7. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [medsci.org](https://medsci.org) [medsci.org]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Efficacy of BI-860585 in Rapamycin-Resistant Cancer Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192380#efficacy-of-bi-860585-in-rapamycin-resistant-cancer-models\]](https://www.benchchem.com/product/b1192380#efficacy-of-bi-860585-in-rapamycin-resistant-cancer-models)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)